

Unveiling DZ-837: A Technical Guide to a Novel BCL6-Targeting PROTAC

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of **DZ-837**, a novel Proteolysis Targeting Chimera (PROTAC) specifically designed to target B-cell lymphoma 6 (BCL6). **DZ-837** has emerged as a promising agent in preclinical studies for the treatment of diffuse large B-cell lymphoma (DLBCL). This document summarizes its key molecular properties, biological activity, and the underlying mechanism of action, presenting the data in a clear and accessible format for researchers in the field.

Core Molecular and Physical Properties

DZ-837 is a complex chimeric molecule engineered to induce the degradation of the BCL6 protein. Its physicochemical properties are fundamental to its biological function and are summarized below.

Property	Value	Source
Molecular Formula	C42H44FN9O7S	[1]
Molecular Weight	837.92 g/mol	[1]
Target	BCL6	[1][2]
Pathway	PROTAC; Immunology/Inflammation	[1]



Biological Activity

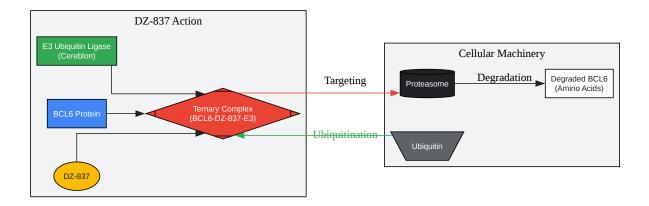
DZ-837 functions as a potent degrader of BCL6, a transcriptional repressor implicated in the pathogenesis of DLBCL. By inducing the ubiquitination and subsequent proteasomal degradation of BCL6, **DZ-837** reactivates downstream target genes, leading to cell cycle arrest and inhibition of tumor growth.

Parameter	Value	Cell Lines	Source
DC50	~600 nM	Various DLBCL cell lines	[2][3][4]
In vivo Efficacy (TGI)	71.8%	SU-DHL-4 xenograft model (40 mg/kg, once daily)	[3]

Mechanism of Action: A PROTAC-Mediated Degradation Pathway

DZ-837 operates through the PROTAC mechanism, which co-opts the cell's own ubiquitin-proteasome system to eliminate the target protein. The molecule is composed of three key components: a ligand that binds to the BCL6 protein, a ligand for an E3 ubiquitin ligase (in this case, derived from thalidomide to recruit Cereblon), and a flexible linker connecting the two.[1] [2] This tripartite complex facilitates the transfer of ubiquitin from the E3 ligase to BCL6, marking it for degradation by the proteasome.





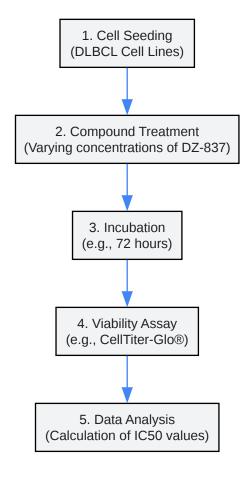
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Caption: Mechanism of action for **DZ-837** as a BCL6-targeting PROTAC.

Experimental Workflow: In Vitro Proliferation Assay

The anti-proliferative effects of **DZ-837** on DLBCL cell lines are a key indicator of its therapeutic potential. A typical experimental workflow to determine its efficacy is outlined below.





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